Cas no 536717-24-5 (2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

2-(Butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound featuring a pyrimidoindole core functionalized with a butan-2-ylsulfanyl group and a 4-nitrophenyl substituent. This structure suggests potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the nitro group enhances reactivity for further derivatization, while the sulfur-containing side chain may contribute to improved solubility or binding affinity. Its rigid polycyclic framework could also confer stability, making it suitable for studies in medicinal chemistry or material science. Careful handling is advised due to the nitro moiety, which may pose reactivity concerns under certain conditions.
2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one structure
536717-24-5 structure
Product Name:2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS No:536717-24-5
MF:C20H18N4O3S
MW:394.446922779083
CID:6072134
PubChem ID:5146068
Update Time:2025-09-28

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
    • 2-(sec-butylthio)-3-(4-nitrophenyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
    • 4H-Pyrimido[5,4-b]indol-4-one, 3,5-dihydro-2-[(1-methylpropyl)thio]-3-(4-nitrophenyl)-
    • Oprea1_173979
    • 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 536717-24-5
    • 2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
    • F0580-1096
    • AKOS021619329
    • AKOS002052712
    • 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • Inchi: 1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3
    • InChI Key: CHVPXKHXEOFLNC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2N=C(SC(C)CC)N(C3=CC=C([N+]([O-])=O)C=C3)C(=O)C1=2

Computed Properties

  • Exact Mass: 394.10996162g/mol
  • Monoisotopic Mass: 394.10996162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.42±0.1 g/cm3(Predicted)
  • Boiling Point: 646.4±61.0 °C(Predicted)
  • pka: 12.10±0.20(Predicted)

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>

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2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Related Literature

Additional information on 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido5,4-bindol-4-one

Introduction to 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 536717-24-5)

2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one, identified by its CAS number 536717-24-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This compound belongs to the pyrimido[5,4-b]indole scaffold, a structural motif known for its broad spectrum of biological activities. The presence of a butan-2-ylsulfanyl group and a 4-nitrophenyl substituent introduces additional functional diversity, making it a promising candidate for further investigation in drug discovery and development.

The pyrimido[5,4-b]indole core is a fused bicyclic system consisting of a pyrimidine ring connected to an indole ring. This particular arrangement has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The butan-2-ylsulfanyl moiety, located at the 2-position of the pyrimidine ring, contributes to the compound's solubility and metabolic stability. Additionally, it may serve as a linker for further derivatization, allowing chemists to explore novel analogs with enhanced pharmacological properties.

The 4-nitrophenyl group at the 3-position of the indole ring introduces a nitro functional group, which is known for its ability to modulate electronic properties and enhance binding affinity to certain biological targets. Nitroaromatic compounds have been widely used in medicinal chemistry due to their versatility in drug design. The nitro group can be reduced to an amine under specific conditions, potentially altering the compound's pharmacokinetic profile and bioavailability. This feature makes 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one an intriguing candidate for further exploration in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with potential biological targets with high accuracy. Studies suggest that the pyrimido[5,4-b]indole scaffold can interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders. The butan-2-ylsulfanyl and 4-nitrophenyl substituents may enhance binding affinity by forming hydrogen bonds or hydrophobic interactions with key residues in the target proteins.

In vitro studies have demonstrated that derivatives of the pyrimido[5,4-b]indole scaffold exhibit promising antitumor activity by inhibiting key signaling pathways involved in cell proliferation and survival. The presence of the nitrophenyl group appears to enhance these effects by modulating enzyme activity and reducing oxidative stress. Additionally, the butan-2-ylsulfanyl moiety may contribute to metabolic stability by preventing rapid degradation in vivo.

One of the most exciting aspects of this compound is its potential for structure-based drug design. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how this compound interacts with its biological targets at the atomic level. These structural insights have guided medicinal chemists in designing analogs with improved potency and selectivity. For instance, modifications to the pyrimido[5,4-b]indole core or the substituents attached to it can fine-tune binding interactions and optimize pharmacokinetic properties.

The synthesis of 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted pyrimidine derivatives and indole precursors, followed by functional group transformations such as sulfenylation and nitration. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further biological evaluation.

Future studies are planned to investigate the pharmacological profile of this compound in vivo using animal models of disease. These studies will assess its efficacy against relevant disease endpoints while evaluating potential side effects. Additionally, researchers are exploring ways to improve the bioavailability of this compound through prodrug strategies or formulation innovations.

The growing interest in heterocyclic compounds like pyrimido[5,4-b]indoles underscores their importance as privileged scaffolds in drug discovery. The unique combination of structural features in 2-(butan-2-ylsulfanyl)-3-(4-nitrophenyl)-3H,4H-pyrimido[5,4-b]indol-4-one makes it a compelling candidate for further investigation. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in developing innovative therapies for human diseases.

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